2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of benzimidazole and tetrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the bromophenyl group further enhances its chemical reactivity and potential biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Introduction of Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzimidazole derivative with sodium azide and a suitable nitrile under acidic conditions.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The tetrazole and benzimidazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-chlorophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.
2-(1-(3-methylphenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole: Similar structure with a methyl group instead of bromine.
2-(1-(3-nitrophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole imparts unique chemical reactivity and potential biological interactions compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
2-[1-(3-bromophenyl)tetrazol-5-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6/c15-9-4-3-5-10(8-9)21-14(18-19-20-21)13-16-11-6-1-2-7-12(11)17-13/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPHDIQKOLXUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NN=NN3C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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